MAGE-1 (62-70) originates from the MAGE-A1 gene, which is located on chromosome X. The MAGE family is classified as tumor-associated antigens and is primarily recognized in malignant cells. These antigens are particularly significant in the context of melanoma and other cancers, as they can stimulate cytotoxic T lymphocytes, leading to targeted destruction of tumor cells. MAGE-A1 is one of several MAGE genes that have been identified, with varying expression profiles across different types of tumors .
The synthesis of MAGE-1 (62-70) typically involves solid-phase peptide synthesis techniques. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support. The following steps outline the general process:
This method enables high purity and yield of peptides like MAGE-1 (62-70), which are crucial for subsequent immunological studies .
MAGE-1 (62-70) can participate in several chemical reactions relevant to its function:
These reactions are essential for initiating an immune response against tumor cells expressing MAGE antigens .
The mechanism by which MAGE-1 (62-70) exerts its effects involves several steps:
Studies have shown that T-cells specific for MAGE-1 (62-70) can effectively kill tumor cells expressing this antigen, supporting its potential use in cancer immunotherapy .
MAGE-1 (62-70) possesses distinct physical and chemical properties:
These properties are important for its handling in laboratory settings and its application in therapeutic contexts .
MAGE-1 (62-70) has several applications in scientific research and clinical settings:
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4